molecular formula C8H8F2N2O B1487105 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol CAS No. 2092035-07-7

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol

Cat. No. B1487105
CAS RN: 2092035-07-7
M. Wt: 186.16 g/mol
InChI Key: VROXRTGRGZJYCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which include “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds synthesized showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol” is characterized by a pyrimidinol core, with a cyclopropyl group and a difluoromethyl group attached to it.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The synthesis and chemical transformations of novel functional derivatives of 6-[1-(2,6-dihalophenyl)cyclopropyl]pyrimidin-4(3H)-one and ethyl esters of 3-[1-(2,6-dihalophenyl)cyclopropyl]-2-methyl-3-oxopropanoic acids prepared from 2-(2,6-dihalophenyl)acetonitriles have been revealed. These compounds, including novel achiral structural analogs of experimental anti-HIV agent МС-1501, have been synthesized, indicating the compound's potential application in the development of antiviral agents (I. Novakov et al., 2017).

Dimerization via Hydrogen Bonding

  • Research into 6-Methyl-2-butylureidopyrimidone, which dimerizes via four hydrogen bonds in both the solid state and CHCl3 solution, highlights the structural characteristics of pyrimidin-4-ol derivatives. This indicates the importance of these compounds in studying supramolecular assemblies and hydrogen bonding interactions, which are crucial in the development of new materials and pharmaceuticals (F. H. Beijer et al., 1998).

Aminolysis Reactions

  • The aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one with various amines under different conditions highlights the compound's reactivity and potential application in synthetic organic chemistry, providing insights into reaction mechanisms and the synthesis of novel organic compounds (I. Novakov et al., 2017).

Antimalarial Series Development

  • Exploration of dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one as a potential new antimalarial series, where a compound with the 2-cyclopropyl-6-phenyl variant was synthesized and characterized, indicates the use of this core structure in developing new antimalarial drugs. This showcases the compound's potential in medicinal chemistry and drug discovery (Romain Mustière et al., 2021).

Anti-inflammatory and Analgesic Agents

  • The design and synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives as potent anti-inflammatory and analgesic agents demonstrate the therapeutic potential of this class of compounds. The nature of the substituent played a significant role in anti-inflammatory and analgesic activities, with the pyrimidine derivative with chlorophenyl substitution exhibiting potent activities (Muralidharan et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, “5-Chloro-6-(difluoromethyl)pyrimidin-4-ol”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

2-cyclopropyl-4-(difluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-7(10)5-3-6(13)12-8(11-5)4-1-2-4/h3-4,7H,1-2H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROXRTGRGZJYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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